REACTION_CXSMILES
|
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:9])[CH:8]=1.CN(C)[CH:13]=[O:14].Cl>O1CCCC1>[F:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([F:9])[CH:8]=1)[CH:13]=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)Br
|
Name
|
|
Quantity
|
91 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was gently refluxed
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
this was further stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
again stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This was extracted with 1,000 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
By evaporating the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |